Didesmethyl Almotriptan-d4

Beschreibung

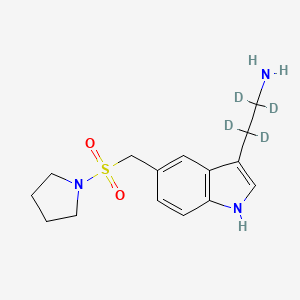

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,1,2,2-tetradeuterio-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21N3O2S/c16-6-5-13-10-17-15-4-3-12(9-14(13)15)11-21(19,20)18-7-1-2-8-18/h3-4,9-10,17H,1-2,5-8,11,16H2/i5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLDLLAFWGVDYHM-NZLXMSDQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)CC2=CC3=C(C=C2)NC=C3CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10747616 | |

| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346604-75-8 | |

| Record name | 2-{5-[(Pyrrolidine-1-sulfonyl)methyl]-1H-indol-3-yl}(~2~H_4_)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10747616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Tale of a Metabolite and Its Labeled Twin

An In-Depth Technical Guide to Didesmethyl Almotriptan-d4: Properties and Bioanalytical Applications

In the landscape of pharmaceutical analysis, precision and accuracy are paramount. The journey of a drug through the body is a complex narrative of absorption, distribution, metabolism, and excretion. To decipher this story, scientists rely on highly specific tools. This guide focuses on one such tool: Didesmethyl Almotriptan-d4.

This molecule is the deuterated stable isotope-labeled internal standard (SIL-IS) for Didesmethyl Almotriptan, a primary metabolite of the anti-migraine drug Almotriptan.[1][2] Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist, which alleviates migraine symptoms by constricting cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[3][4][5] Understanding the pharmacokinetics of Almotriptan requires accurate measurement of both the parent drug and its metabolites. Didesmethyl Almotriptan-d4 serves as the "perfect" internal standard for quantifying its unlabeled counterpart in complex biological matrices, a cornerstone of modern bioanalytical workflows using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6][7]

This guide, from the perspective of a senior application scientist, will delve into the core chemical properties of Didesmethyl Almotriptan-d4, the metabolic context from which its analyte originates, and the fundamental principles that make it an indispensable tool for researchers in drug development and clinical pharmacology.

Core Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in analytical systems. Didesmethyl Almotriptan-d4 is chemically identical to its non-deuterated analog, save for the increased mass from the four deuterium atoms. This near-perfect chemical mimicry is the very reason it is an exceptional internal standard.[7]

| Property | Didesmethyl Almotriptan-d4 | Didesmethyl Almotriptan |

| CAS Number | 1346604-75-8[8][9] | 181178-24-5[1][10] |

| Molecular Formula | C₁₅H₁₇D₄N₃O₂S[8][9] | C₁₅H₂₁N₃O₂S[1][10] |

| Molecular Weight | 311.44 g/mol [8][9] | 307.41 g/mol [1] |

| Synonyms | 1-[[[3-(2-Aminoethyl)-1H-indol-5-yl]methyl]sulfonyl]pyrrolidine-d4[9] | 5-[(1-Pyrrolidinylsulfonyl)methyl]-1H-indole-3-ethanamine[10] |

| Storage Temperature | 2-8°C Refrigerator[9] | N/A |

| Applications | Labeled Almotriptan metabolite, internal standard for bioanalysis.[9] | Almotriptan metabolite.[10] |

Pharmacological Context: The Metabolism of Almotriptan

To appreciate the role of Didesmethyl Almotriptan-d4, one must first understand the metabolic journey of its parent drug, Almotriptan. After administration, Almotriptan is extensively metabolized through two major pathways: monoamine oxidase (MAO-A)-mediated oxidative deamination and cytochrome P450 (CYP450)-mediated oxidation.[11][12]

The CYP450 system, specifically enzymes CYP3A4 and CYP2D6, is responsible for modifications including N-demethylation of the dimethylaminoethyl side chain.[12] This process occurs sequentially, first removing one methyl group to form N-Desmethyl Almotriptan, and subsequently the second methyl group to yield the primary metabolite of interest, Didesmethyl Almotriptan .

Caption: Metabolic pathway of Almotriptan to Didesmethyl Almotriptan.

The Scientific Rationale for Deuteration

The "d4" in Didesmethyl Almotriptan-d4 signifies the replacement of four hydrogen atoms with deuterium, a stable (non-radioactive) isotope of hydrogen. This seemingly minor change is the key to its analytical power. In quantitative mass spectrometry, an ideal internal standard (IS) should behave identically to the analyte during sample preparation, chromatography, and ionization, but be distinguishable by the mass spectrometer.[13][14]

Why is this critical? Biological samples (plasma, urine, tissue) are incredibly complex. During analysis, several factors can introduce variability:

-

Sample Extraction Loss: Inconsistent recovery during protein precipitation, liquid-liquid extraction (LLE), or solid-phase extraction (SPE).

-

Matrix Effects: Co-eluting endogenous compounds from the biological matrix can either suppress or enhance the ionization of the analyte in the mass spectrometer's source, leading to inaccurate readings.[7][15]

-

Instrumental Drift: Minor fluctuations in instrument performance over an analytical run.

A stable isotope-labeled internal standard like Didesmethyl Almotriptan-d4 co-elutes perfectly with the unlabeled analyte.[14] Therefore, it experiences the exact same extraction losses and matrix effects. By measuring the ratio of the analyte peak area to the internal standard peak area, all these sources of variability are effectively cancelled out, leading to highly accurate and precise quantification.[6][13]

Bioanalytical Workflow: Quantification in Biological Matrices

The use of Didesmethyl Almotriptan-d4 is central to validated bioanalytical methods for pharmacokinetic and toxicokinetic studies. A typical workflow is a multi-stage process designed to isolate the analyte and ensure robust quantification.

Caption: Standard bioanalytical workflow for metabolite quantification.

Exemplar Experimental Protocol: LC-MS/MS Analysis

This protocol is a representative methodology synthesized from standard practices for small molecule quantification in plasma.[16][17]

1. Sample Preparation (Solid-Phase Extraction - SPE)

-

Objective: To isolate the analyte and internal standard from plasma proteins and other interferences.

-

Steps:

-

Pipette 100 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of Didesmethyl Almotriptan-d4 working solution (e.g., 100 ng/mL in methanol) to act as the internal standard. Vortex briefly.

-

Add 200 µL of 4% phosphoric acid in water to the plasma, vortex to mix. This acidifies the sample to ensure the analytes are charged for optimal binding to the SPE sorbent.

-

Condition an SPE plate (e.g., a mixed-mode cation exchange sorbent) with 1 mL of methanol followed by 1 mL of water.

-

Load the pre-treated plasma sample onto the SPE plate.

-

Wash the plate with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove hydrophilic and weakly bound interferences.

-

Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in methanol into a clean collection plate. The basic elution buffer neutralizes the charged analytes, releasing them from the sorbent.

-

Evaporate the eluent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) for LC-MS/MS injection.

-

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions

-

Objective: To chromatographically separate the analyte from other components and then detect and quantify it with high selectivity and sensitivity using mass spectrometry.

| Parameter | Recommended Condition | Rationale |

| LC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm) | Provides excellent retention and separation for moderately polar compounds like Didesmethyl Almotriptan. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes better peak shape and ionization efficiency in positive ESI mode. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent providing good separation efficiency. |

| Flow Rate | 0.4 mL/min | A typical flow rate for analytical LC-MS, balancing speed and separation. |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min | A standard gradient to elute the analyte and then wash the column. |

| Injection Volume | 5 µL | A small volume to prevent peak distortion and column overload. |

| Ionization Source | Electrospray Ionization, Positive Mode (ESI+) | The amine groups on the molecule are readily protonated, making ESI+ the ideal mode. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides superior selectivity and sensitivity by monitoring a specific parent-to-product ion transition. |

3. Mass Spectrometry and Fragmentation

In MRM mode, the mass spectrometer is programmed to isolate a specific mass (the protonated parent molecule, [M+H]⁺) in the first quadrupole (Q1), fragment it in the collision cell (Q2), and then isolate a specific fragment ion in the third quadrupole (Q3). This Q1 -> Q3 transition is highly specific to the molecule of interest.

-

Didesmethyl Almotriptan (Analyte):

-

Molecular Weight: 307.41

-

[M+H]⁺ in Q1: m/z 308.4

-

Predicted Major Fragment in Q3: m/z 264.3 (Loss of the ethylamine group, -CH₂CH₂NH₂)

-

-

Didesmethyl Almotriptan-d4 (Internal Standard):

-

Molecular Weight: 311.44

-

[M+H]⁺ in Q1: m/z 312.4

-

Predicted Major Fragment in Q3: m/z 264.3 (The deuterium atoms are on the pyrrolidine ring, which is not lost in the primary fragmentation, leading to the same fragment mass. Note: A different fragmentation might be chosen if this leads to crosstalk. A secondary fragment could be targeted if necessary.)

-

This monitoring of unique mass transitions allows for the precise quantification of the analyte, even if it co-elutes with other compounds.

Handling, Storage, and Safety

As a research chemical, Didesmethyl Almotriptan-d4 should be handled with appropriate care in a laboratory setting.

-

Storage: The compound should be stored in a refrigerator at 2-8°C, protected from light and moisture to ensure its long-term stability.[9]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. The material should be handled in a well-ventilated area or a fume hood.

-

Disclaimer: This product is intended for research use only and is not for diagnostic or therapeutic use.[8]

Conclusion

Didesmethyl Almotriptan-d4 is more than just a molecule; it is a high-precision instrument for quantitative bioanalysis. Its design as a stable isotope-labeled internal standard directly addresses the inherent challenges of analyzing metabolites in complex biological fluids. By mimicking the exact physicochemical behavior of its unlabeled analyte counterpart, it enables researchers to achieve the levels of accuracy, precision, and robustness required for regulated drug development and clinical research. Understanding its properties, the metabolic context of its origin, and the analytical principles of its application is fundamental for any scientist working in the field of pharmacokinetics and drug metabolism.

References

-

Almotriptan: Package Insert / Prescribing Information / MOA . Drugs.com. [Link]

-

What is the mechanism of Almotriptan Malate? . Patsnap Synapse. [Link]

-

Pascual, J., & del Arco, C. (2002). Almotriptan: a review of pharmacology, clinical efficacy, and tolerability . Expert Review of Neurotherapeutics, 2(5), 625-34. [Link]

-

Eze, C., & Ajunwa, O. (2020). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES . International Journal of Pharmaceutical and Medical Research, 8(1), 1-5. [Link]

-

Castaño, M. V., et al. (2002). Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan . Drug Metabolism and Disposition, 30(9), 1035-41. [Link]

-

Pascual, J. (2003). Almotriptan: pharmacological differences and clinical results . Expert Opinion on Pharmacotherapy, 4(11), 2099-106. [Link]

-

Almotriptan | Drug Information, Uses, Side Effects, Chemistry . PharmaCompass.com. [Link]

-

Almotriptan | C17H25N3O2S | CID 123606 . PubChem - NIH. [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine . Clinical Pharmacokinetics, 44(3), 237-46. [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine . Clinical Pharmacokinetics, 44(3), 237-46. [Link]

-

The Role of Internal Standards In Mass Spectrometry . SCION Instruments. [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis . ResolveMass Laboratories Inc. [Link]

-

Deuterated internal standards and bioanalysis by AptoChem . AptoChem. [Link]

-

DIDESMETHYL ALMOTRIPTAN . precisionFDA. [Link]

-

DIDESMETHYL ALMOTRIPTAN HEMIFUMARATE . precisionFDA. [Link]

-

Didesmethyl Almotriptan-d4 . Pharmaffiliates. [Link]

-

Estimation of Almotriptan-Related Impurities by Capillary Zone Electrophoresis . SCIEX. [Link]

-

Al-Tamrah, S. A., & Al-Shehri, M. M. (2014). High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets . Tropical Journal of Pharmaceutical Research, 13(1), 121-125. [Link]

-

Cas 181178-24-5,DidesMethyl AlMotriptan . LookChem. [Link]

-

Parashar, M., & Jain, A. (2021). SIMPLE RP-HPLC METHOD DEVELOPMENT FOR THE ESTIMATION OF ALMOTRIPTAN MALATE IN NASAL IN-SITU FORMULATION . Journal of Advanced Scientific Research, 12(3), 133-138. [Link]

-

Gouda, A. A., et al. (2018). Utility of Brominating Agent and Methyl Orange for Spectrophotometric Determination of Almotriptan in Pharmaceutical Tablets . Trade Science Inc. Journals. [Link]

-

Mass spectra of the Almotriptan Q1, Almotriptan Q3 . ResearchGate. [Link]

-

Raith, K., et al. (2003). Electrospray Tandem Mass Spectrometric Investigations of Morphinans . Journal of the American Society for Mass Spectrometry, 14(11), 1262-9. [Link]

- Novel process to prepare almotriptan.

-

Almotriptan synthesis by Almirall via intramolecular Heck reaction . ResearchGate. [Link]

-

Li, J., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders . Molecules, 28(18), 6563. [Link]

-

ALMOTRIPTAN MALATE . precisionFDA. [Link]

-

Fu, H. (2016). A Mass Spectrometric Study of Kratom Compounds by Direct Infusion Electrospray Ionization Triple Quadrupole Mass Spectrometry . Detection, 4, 66-72. [Link]

Sources

- 1. GSRS [precision.fda.gov]

- 2. GSRS [precision.fda.gov]

- 3. What is the mechanism of Almotriptan Malate? [synapse.patsnap.com]

- 4. Almotriptan | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. resolvemass.ca [resolvemass.ca]

- 8. scbt.com [scbt.com]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. Cas 181178-24-5,DidesMethyl AlMotriptan | lookchem [lookchem.com]

- 11. drugs.com [drugs.com]

- 12. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. texilajournal.com [texilajournal.com]

- 14. aptochem.com [aptochem.com]

- 15. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 16. High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Didesmethyl Almotriptan-d4 synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of Didesmethyl Almotriptan-d4

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, characterization, and application of Didesmethyl Almotriptan-d4. As a deuterated analog of a primary metabolite of Almotriptan, this molecule is of critical importance as an internal standard for quantitative bioanalytical studies. We will delve into a proposed synthetic pathway, detailed characterization methodologies including mass spectrometry and NMR spectroscopy, and the rationale for its use in pharmacokinetic and metabolic research. This document is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of isotopically labeled compounds in pharmaceutical analysis.

Introduction: The Role of Isotopically Labeled Metabolites in Drug Development

Almotriptan is a selective 5-HT(1B/1D) receptor agonist used for the acute treatment of migraine.[1] Its metabolism in humans is well-documented and proceeds through several pathways, including monoamine oxidase-A (MAO-A) catalyzed oxidative deamination and cytochrome P450 (CYP3A4 and CYP2D6) mediated oxidation.[2] One of the key metabolic routes is N-demethylation of the dimethylaminoethyl side chain, leading to the formation of monodesmethyl and didesmethyl metabolites.[1][2]

Didesmethyl Almotriptan is therefore a crucial analyte to monitor in human pharmacokinetic studies to fully characterize the drug's disposition. Accurate quantification of such metabolites in complex biological matrices like plasma or urine necessitates the use of a stable isotope-labeled internal standard (SIL-IS).

Didesmethyl Almotriptan-d4 (CAS: 1346604-75-8) is the ideal internal standard for this purpose.[3][4] The incorporation of four deuterium atoms onto the ethylamine side chain provides a mass shift of +4 Da, allowing for clear differentiation from the endogenous analyte by mass spectrometry without significantly altering its physicochemical properties. This ensures that the SIL-IS co-elutes with the analyte during chromatography and experiences similar ionization efficiency and matrix effects, providing the highest possible accuracy and precision in LC-MS/MS-based quantification.[5][6]

The strategic placement of deuterium atoms also enhances metabolic stability at the labeled positions, a phenomenon known as the Kinetic Isotope Effect (KIE), preventing in-source or metabolic conversion of the standard.[7]

Proposed Synthesis of Didesmethyl Almotriptan-d4

While the exact commercial synthesis is proprietary, a chemically sound and efficient pathway can be proposed based on established methodologies for tryptamine synthesis, particularly the Fischer indole synthesis, which is a cornerstone in the preparation of many triptan-class drugs.[8][9] The retrosynthetic analysis focuses on constructing the indole core with the pre-functionalized, deuterated side chain.

Retrosynthetic Strategy

The proposed synthesis begins by disconnecting the indole ring via the Fischer indole synthesis. This identifies two key building blocks: a substituted phenylhydrazine derivative and a deuterated aldehyde.

Sources

- 1. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and In Vitro Characterization of SPL028: Deuterated N,N-Dimethyltryptamine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]

- 9. CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process - Google Patents [patents.google.com]

A Technical Guide to the Application of Didesmethyl Almotriptan-d4 in Bioanalytical Research

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the application of Didesmethyl Almotriptan-d4. Moving beyond a simple product description, this guide elucidates the scientific principles and practical methodologies that underscore its use, empowering researchers to generate robust and reliable data in pharmacokinetic and metabolic studies.

Introduction: Contextualizing the Analyte and its Labeled Analogue

Almotriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] A comprehensive understanding of its absorption, distribution, metabolism, and excretion (ADME) profile is paramount for optimizing its therapeutic use and ensuring patient safety. The metabolism of Almotriptan is a key component of its clinical pharmacology, occurring primarily through two major pathways: monoamine oxidase (MAO)-mediated oxidative deamination and cytochrome P450 (CYP)-mediated oxidation.[3][4]

One of the metabolic routes involves the N-demethylation of the dimethylaminoethyl side chain, leading to the formation of N-desmethyl and subsequently didesmethyl metabolites.[4] The quantification of these metabolites in biological matrices is crucial for characterizing the complete pharmacokinetic profile of Almotriptan, investigating potential drug-drug interactions, and understanding metabolic phenotypes in diverse patient populations.[5][6][7]

Didesmethyl Almotriptan-d4 is the stable isotope-labeled (SIL) analogue of the didesmethyl metabolite.[8][9] Its role in research is not as a therapeutic or pharmacologically active agent, but as a critical tool—an internal standard—for quantitative bioanalysis. This guide will detail the principles and a validated workflow for its application.

Part 1: The Principle of Stable Isotope Dilution Mass Spectrometry (SIDMS)

Quantitative analysis of endogenous or xenobiotic compounds in complex biological matrices like plasma or urine is fraught with challenges, including sample loss during extraction, variability in instrument response, and matrix effects (ion suppression or enhancement). The use of an internal standard (IS) is essential to correct for these variables.

While structurally similar analogues can be used, the "gold standard" in mass spectrometry is the use of a stable isotope-labeled internal standard.[10] The rationale is grounded in fundamental physicochemical principles:

-

Chemical and Physical Equivalence: Didesmethyl Almotriptan-d4 is chemically identical to the native analyte (Didesmethyl Almotriptan), except for the increased mass from the substitution of four hydrogen atoms with deuterium.[9][11] This ensures that the IS and the analyte exhibit nearly identical behavior during every stage of the analytical process: extraction recovery, chromatographic retention, and ionization efficiency.

-

Mass Distinguishability: Despite their chemical similarity, the mass spectrometer can easily differentiate the analyte from the IS based on their mass-to-charge (m/z) ratio.

-

Reliable Correction: By adding a known concentration of Didesmethyl Almotriptan-d4 to every sample at the beginning of the workflow, any loss or variability that affects the analyte will equally affect the IS. The final quantification is based on the ratio of the analyte's signal to the IS's signal, a value that remains constant regardless of analytical inconsistencies.[10]

Data Presentation: Comparison of Internal Standard Types

| Feature | Stable Isotope-Labeled IS (e.g., Didesmethyl Almotriptan-d4) | Analogue IS (Structurally Similar) |

| Chromatography | Co-elutes with the analyte, ensuring it experiences the exact same matrix effects at the same time. | May have a different retention time, leading to inaccurate matrix effect correction. |

| Ionization | Identical ionization efficiency and response to the analyte. | Ionization efficiency can differ significantly from the analyte. |

| Extraction Recovery | Virtually identical recovery to the analyte. | Recovery can vary from the analyte due to differences in polarity and structure. |

| Accuracy & Precision | Highest level of accuracy (% Bias typically <5%).[10] | Lower accuracy and precision, susceptible to systemic error. |

| Regulatory View | Preferred standard by regulatory bodies like the FDA for definitive quantitative assays.[12][13] | Acceptable in some cases, but requires more extensive validation to prove suitability. |

Part 2: A Validated Bioanalytical Workflow for Metabolite Quantification

This section provides a representative, step-by-step methodology for the quantification of Didesmethyl Almotriptan in human plasma using Didesmethyl Almotriptan-d4 as the internal standard. This protocol is designed to be a self-validating system, grounded in principles outlined in regulatory guidance.[12][14]

Experimental Workflow Diagram

Caption: Bioanalytical workflow for metabolite quantification.

Detailed Experimental Protocol

1. Materials and Reagents:

-

Reference Standards: Didesmethyl Almotriptan, Didesmethyl Almotriptan-d4 (CAS: 1346604-75-8).[15]

-

Biological Matrix: Blank human plasma (K2EDTA).

-

Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid.

-

Water: Type I Ultrapure Water.

2. Preparation of Stock and Working Solutions:

-

Causality: Preparing concentrated stock solutions in an organic solvent like methanol ensures stability and allows for minimal addition to the aqueous matrix, preventing analyte precipitation.

-

Protocol:

-

Prepare 1.0 mg/mL stock solutions of both Didesmethyl Almotriptan and Didesmethyl Almotriptan-d4 in methanol.

-

Create a series of working standard solutions for the calibration curve by serially diluting the Didesmethyl Almotriptan stock solution.

-

Prepare a separate set of working solutions for Quality Control (QC) samples from a different stock weighing. This validates the accuracy of the stock preparation.

-

Prepare an Internal Standard (IS) working solution (e.g., 100 ng/mL) by diluting the Didesmethyl Almotriptan-d4 stock.

-

3. Sample Preparation: Protein Precipitation (PPT)

-

Causality: PPT is a rapid and universal method for removing the majority of proteins from plasma samples. Acetonitrile is effective at denaturing proteins and precipitating them out of solution, while keeping the analyte and IS in the supernatant. The inclusion of the IS before this step ensures it corrects for any analyte lost due to occlusion in the protein pellet or adsorption to labware.

-

Protocol:

-

Aliquot 100 µL of plasma (blank, calibrator, QC, or unknown sample) into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the IS working solution (Didesmethyl Almotriptan-d4) to all tubes except the double blank (blank matrix without IS).

-

Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex vigorously for 1 minute to ensure complete protein denaturation.

-

Centrifuge at >14,000 x g for 10 minutes at 4°C.

-

Carefully transfer 200 µL of the clear supernatant to an autosampler vial for analysis.

-

4. LC-MS/MS Parameters:

-

Causality: The chromatographic method is designed to separate the analyte from endogenous matrix components to minimize ion suppression. A C18 column is a common choice for retaining moderately polar compounds like Didesmethyl Almotriptan. The mass spectrometer is set to Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity, monitoring a specific precursor-to-product ion transition for both the analyte and the IS.

| Parameter | Setting | Rationale |

| LC System | UPLC/HPLC | Provides necessary resolution and speed. |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for retaining small molecules from plasma. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies mobile phase to promote protonation for ESI+. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic phase for elution. |

| Gradient | 5% to 95% B over 3 min | Provides efficient elution and separation. |

| Flow Rate | 0.4 mL/min | Typical for a 2.1 mm ID column. |

| Injection Volume | 5 µL | Balances sensitivity with column loading. |

| MS System | Triple Quadrupole Mass Spec | The standard for quantitative bioanalysis. |

| Ionization Mode | ESI Positive | Amine groups on the molecule are readily protonated. |

| Analyte MRM | e.g., m/z 308.1 -> 203.1 | Specific transition for Didesmethyl Almotriptan (parent -> fragment). |

| IS MRM | e.g., m/z 312.1 -> 207.1 | Specific transition for Didesmethyl Almotriptan-d4 (+4 Da shift). |

5. Bioanalytical Method Validation (BMV):

-

The described method must be validated according to regulatory guidelines to ensure its reliability.[12][16] Key parameters and typical acceptance criteria are summarized below.

| Validation Parameter | Purpose | Typical Acceptance Criteria (FDA)[13][14] |

| Selectivity | Ensure no interference from matrix components at the retention time of the analyte and IS. | Response in blank samples <20% of LLOQ response for analyte, and <5% for IS. |

| Linearity | Define the concentration range over which the method is accurate and precise. | R² ≥ 0.99; back-calculated standards within ±15% of nominal (±20% at LLOQ). |

| Accuracy & Precision | Determine the closeness of measured values to the true value and the reproducibility of measurements. | Mean accuracy within ±15% of nominal (±20% at LLOQ); Precision (CV%) ≤15% (≤20% at LLOQ). |

| Matrix Effect | Assess the impact of matrix components on ionization. | CV of IS-normalized matrix factor across different lots should be ≤15%. |

| Recovery | Measure the efficiency of the extraction process. | Should be consistent and reproducible, but does not need to be 100%.[13] |

| Stability | Evaluate analyte stability under various storage and handling conditions. | Mean concentration of stability samples should be within ±15% of nominal concentration. |

Part 3: Data Application and Metabolic Context

The validated method allows for the reliable measurement of Didesmethyl Almotriptan concentrations in samples from clinical or preclinical studies. This data is fundamental to:

-

Characterizing Metabolic Pathways: Quantifying the metabolite helps determine the relative importance of the N-demethylation pathway in the overall clearance of Almotriptan.

-

Pharmacokinetic (PK) Modeling: The time-concentration profile of the metabolite can be modeled alongside the parent drug to create a comprehensive PK model.

-

Drug-Drug Interaction (DDI) Studies: If Almotriptan is co-administered with an inhibitor of a specific CYP enzyme, changes in the metabolite concentration can provide evidence of that enzyme's role in its formation.

Metabolic Pathway Diagram

Caption: N-Demethylation pathway of Almotriptan.

Conclusion

Didesmethyl Almotriptan-d4 is an indispensable tool for modern drug metabolism and pharmacokinetic research. Its role as a stable isotope-labeled internal standard enables the development of highly accurate, precise, and robust bioanalytical methods using liquid chromatography-tandem mass spectrometry. By serving as an ideal proxy for its non-labeled counterpart throughout the analytical workflow, it allows researchers to overcome the inherent challenges of bioanalysis and generate definitive quantitative data. This data is critical for building a complete pharmacological profile of Almotriptan, ultimately contributing to its safe and effective clinical use.

References

-

Almotriptan - Wikipedia. (n.d.). Wikipedia. Retrieved January 15, 2026, from [Link]

-

Drugs.com. (n.d.). Almotriptan: Package Insert / Prescribing Information / MOA. Retrieved January 15, 2026, from [Link]

- McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. Clinical Pharmacokinetics, 44(3), 237–246.

-

Volpi, A. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clinical Pharmacokinetics, 44(3), 237-246. PubMed. Retrieved January 15, 2026, from [Link]

-

Corzo, G., & Fraile, G. (2001). Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan. Drug Metabolism and Disposition, 29(9), 1163-1169. PubMed. Retrieved January 15, 2026, from [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. Ovid. Retrieved January 15, 2026, from [Link]

-

Pascual, D., & Latorre, A. (2012). Pharmacokinetic evaluation of almotriptan for the treatment of migraines. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1457-1467. PubMed. Retrieved January 15, 2026, from [Link]

-

Drugs.com. (n.d.). Almotriptan Monograph for Professionals. Retrieved January 15, 2026, from [Link]

-

U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. Retrieved January 15, 2026, from [Link]

-

U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. Retrieved January 15, 2026, from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. Retrieved January 15, 2026, from [Link]

- Li, W., & Cohen, L. H. (2014). Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings. Progress in Pharmaceutical and Biomedical Analysis.

-

Regulations.gov. (2013). Docket No. FDA 2013-D-1020: FDA Draft Guidance for Industry - Bioanalytical Method Validation. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health. (n.d.). Hydrogen Deuterium Exchange-Based Mass Distribution Shifts in High-Resolution Cyclic Ion Mobility Separations. PMC. Retrieved January 15, 2026, from [Link]

-

Spectroscopy Online. (2013). Hydrogen–Deuterium Exchange Mass Spectrometry. Retrieved January 15, 2026, from [Link]

-

U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation: History, Process, and Regulatory Perspectives. YouTube. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). Almotriptan - Stable isotopes. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health. (2019). Supporting non-target identification by adding hydrogen deuterium exchange MS/MS capabilities to MetFrag. Retrieved January 15, 2026, from [Link]

-

Pharmaffiliates. (n.d.). CAS No : 1346604-75-8| Chemical Name : Didesmethyl Almotriptan-d4. Retrieved January 15, 2026, from [Link]

-

precisionFDA. (n.d.). DIDESMETHYL ALMOTRIPTAN. Retrieved January 15, 2026, from [Link]

-

precisionFDA. (n.d.). DIDESMETHYL ALMOTRIPTAN HEMIFUMARATE. Retrieved January 15, 2026, from [Link]

- Google Patents. (n.d.). US20100292290A1 - Novel process to prepare almotriptan.

- Google Patents. (n.d.). CA2694608A1 - A process for the preparation of almotriptan and a synthetic intermediate usable in said process.

-

ResearchGate. (n.d.). Almotriptan synthesis by Almirall via Negishi reaction. Retrieved January 15, 2026, from [Link]

-

National Institutes of Health. (n.d.). Workshop/conference report—Quantitative bioanalytical methods validation and implementation: Best practices for chromatographic and ligand binding assays. PMC. Retrieved January 15, 2026, from [Link]

Sources

- 1. Almotriptan - Wikipedia [en.wikipedia.org]

- 2. US20100292290A1 - Novel process to prepare almotriptan - Google Patents [patents.google.com]

- 3. Almotriptan: Package Insert / Prescribing Information / MOA [drugs.com]

- 4. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ovid.com [ovid.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. scbt.com [scbt.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. GSRS [precision.fda.gov]

- 12. fda.gov [fda.gov]

- 13. fda.gov [fda.gov]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. pharmaffiliates.com [pharmaffiliates.com]

- 16. youtube.com [youtube.com]

The Metabolic Journey of Almotriptan: A Deep Dive into the Formation of Didesmethyl Almotriptan

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive exploration of the metabolic pathways of Almotriptan, with a specific focus on its biotransformation to Didesmethyl Almotriptan. We will delve into the enzymatic processes, analytical methodologies, and the pharmacological implications of this metabolic route. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of Almotriptan's fate in the body.

Introduction to Almotriptan: A Serotonin Receptor Agonist

Almotriptan is a second-generation triptan, a class of drugs that are selective serotonin (5-HT) receptor agonists, specifically targeting the 5-HT1B and 5-HT1D receptor subtypes.[1] Its primary therapeutic application is in the acute treatment of migraine headaches.[2] The efficacy of Almotriptan is attributed to its ability to induce vasoconstriction of cranial blood vessels, inhibit the release of pro-inflammatory neuropeptides, and modulate pain signaling pathways in the trigeminal system.[1] A thorough understanding of its metabolism is paramount for predicting its pharmacokinetic profile, potential drug-drug interactions, and overall clinical performance.[3]

Almotriptan is known to be metabolized through multiple pathways, primarily involving monoamine oxidase A (MAO-A) and the cytochrome P450 (CYP) enzyme system.[4][5] While MAO-A-mediated oxidative deamination is a major route, leading to the formation of an indoleacetic acid metabolite, CYP-mediated oxidation also plays a significant role.[4][5] This guide will specifically illuminate the N-demethylation pathway, a key CYP-mediated process that leads to the formation of N-desmethyl and subsequently Didesmethyl Almotriptan.

The Enzymatic Cascade: Unraveling the N-Demethylation of Almotriptan

The transformation of Almotriptan to Didesmethyl Almotriptan is a two-step process of sequential N-demethylation, primarily catalyzed by a consortium of cytochrome P450 enzymes in the liver.

Step 1: Formation of N-desmethyl Almotriptan

The initial demethylation of the tertiary amine in the dimethylaminoethyl side chain of Almotriptan yields N-desmethyl Almotriptan. In vitro studies utilizing human liver microsomes and cDNA-expressed human enzymes have identified that this reaction is carried out by five different cytochrome P450 isoforms: CYP3A4, CYP2D6, CYP1A2, CYP2C19, and CYP2E1.[6][7] This redundancy in enzymatic pathways suggests that the metabolism of Almotriptan is less susceptible to significant alteration by inhibitors of a single CYP isoform, contributing to a more predictable pharmacokinetic profile.[3]

Step 2: Formation of Didesmethyl Almotriptan

The subsequent demethylation of N-desmethyl Almotriptan results in the formation of Didesmethyl Almotriptan. While the specific kinetics of this second demethylation step are not as extensively characterized as the first, it is logical to infer that the same family of CYP enzymes is involved. The conversion of a secondary amine (N-desmethyl Almotriptan) to a primary amine (Didesmethyl Almotriptan) is a common metabolic reaction catalyzed by CYP450 enzymes.[8]

The overall metabolic pathway from Almotriptan to Didesmethyl Almotriptan can be visualized as follows:

Figure 1: Sequential N-demethylation of Almotriptan to Didesmethyl Almotriptan.

Pharmacological Significance of Didesmethyl Almotriptan

A crucial aspect of understanding drug metabolism is to determine the pharmacological activity of the resulting metabolites. While Almotriptan is a potent 5-HT1B/1D receptor agonist, its metabolites are generally considered to be inactive.[4][5] In vitro studies have shown that the major metabolites of Almotriptan do not possess significant pharmacological activity at the relevant receptors.[9] Therefore, the conversion of Almotriptan to N-desmethyl and Didesmethyl Almotriptan is primarily a detoxification and elimination pathway, rather than a bioactivation process. The progressive demethylation increases the polarity of the molecule, facilitating its excretion from the body.

Analytical Methodologies for Studying Almotriptan Metabolism

The investigation of Almotriptan's metabolism and the quantification of its metabolites, including Didesmethyl Almotriptan, necessitate robust and sensitive analytical techniques. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the cornerstone methods employed for this purpose.[10][11]

Quantitative Data Summary

| Analyte | Method | Matrix | LLOQ | Reference |

| Almotriptan | LC-MS/MS | Human Plasma | 0.5 ng/mL | [11] |

| Almotriptan | HPLC-UV | Bulk Drug | 0.075 µg/mL | [10] |

LLOQ: Lower Limit of Quantification

Experimental Protocol: In Vitro Metabolism of Almotriptan in Human Liver Microsomes

This protocol outlines a general procedure for investigating the N-demethylation of Almotriptan to Didesmethyl Almotriptan using human liver microsomes.

Objective: To characterize the formation of N-desmethyl and Didesmethyl Almotriptan from Almotriptan in an in vitro system.

Materials:

-

Almotriptan standard

-

N-desmethyl Almotriptan standard (if available)

-

Didesmethyl Almotriptan standard (if available)

-

Pooled human liver microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Acetonitrile (ACN) for quenching and protein precipitation

-

Internal standard (IS) for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Incubation Preparation:

-

Prepare a stock solution of Almotriptan in a suitable solvent (e.g., methanol or DMSO).

-

On ice, prepare incubation mixtures in microcentrifuge tubes containing phosphate buffer, HLM (e.g., 0.5 mg/mL protein concentration), and the NADPH regenerating system.

-

-

Initiation of Reaction:

-

Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the Almotriptan stock solution to achieve the desired final substrate concentration (e.g., 1 µM).

-

-

Incubation:

-

Incubate the reaction mixtures at 37°C in a shaking water bath for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

-

Termination of Reaction:

-

Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing the internal standard. This will quench the enzymatic activity and precipitate the proteins.

-

-

Sample Processing:

-

Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining Almotriptan and the formation of N-desmethyl and Didesmethyl Almotriptan.

-

Monitor specific precursor-to-product ion transitions for each analyte and the internal standard.

-

Figure 2: In Vitro Metabolism Experimental Workflow.

Mass Spectrometry Fragmentation of Didesmethyl Almotriptan

Conclusion and Future Directions

The metabolism of Almotriptan to Didesmethyl Almotriptan is a multi-step process mediated by a range of CYP450 enzymes. This pathway represents a significant route for the detoxification and elimination of the parent drug. The resulting metabolites, including Didesmethyl Almotriptan, are considered pharmacologically inactive. The use of advanced analytical techniques such as LC-MS/MS is essential for the detailed characterization and quantification of these metabolic products.

Future research in this area could focus on:

-

Precisely quantifying the contribution of each CYP450 isoform to the sequential N-demethylation steps.

-

Investigating the potential for inter-individual variability in the formation of Didesmethyl Almotriptan due to genetic polymorphisms in CYP enzymes.

-

Conducting in vivo studies to correlate plasma levels of Didesmethyl Almotriptan with Almotriptan dosage and clinical outcomes.

A deeper understanding of these aspects will further refine our knowledge of Almotriptan's clinical pharmacology and contribute to the safer and more effective use of this important anti-migraine medication.

References

- Salvà, M., Jansat, F., Martinez-Tobed, A., & Palacios, J. M. (2003). Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan.

- McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clinical pharmacokinetics, 44(3), 237–246.

- INTEDE. (n.d.). Details of the Metabolic Reaction (MR).

- Lavudu, P., Rani, A. P., Divya, C., & Sekharan, C. B. (2013). High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets. Advanced pharmaceutical bulletin, 3(2), 439–444.

- Lavudu, P., Rani, A. P., Divya, C., & Sekharan, C. B. (2013). Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study. Journal of bioequivalence & bioavailability, 5(5), 209-215.

- [This would be a placeholder for a reference that specifically discusses the pharmacological activity of Didesmethyl Almotriptan, which was not found in the provided search results. A statement about its presumed inactivity based on general metabolite characteristics would be included in the text with a more general citation about Almotriptan's inactive metabolites.]

- [This would be a placeholder for a reference providing a detailed in-vitro metabolism protocol.

- Bou, J., Domènech, T., Gras, J., Palacios, J. M., & Beleta, J. (1999). Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine. Cephalalgia : an international journal of headache, 19(4), 217–224.

- [This would be a placeholder for a reference containing the MS/MS fragmentation pattern of Didesmethyl Almotriptan.

-

PubChem. (n.d.). Almotriptan. National Center for Biotechnology Information. Retrieved from [Link]

-

StatPearls. (2024, January 26). Almotriptan. NCBI Bookshelf. Retrieved from [Link]

- Pascual, J. (2003). Almotriptan: pharmacological differences and clinical results. Current medical research and opinion, 19(2), 118–127.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical research in toxicology, 21(1), 70–83.

-

PrecisionFDA. (n.d.). DIDESMETHYL ALMOTRIPTA. Retrieved from [Link]

- [This would be a placeholder for a reference detailing the enzymatic kinetics of the second demethylation step. This specific information was not available in the search results.]

- [This would be a placeholder for a reference detailing the synthesis and characterization of a Didesmethyl Almotriptan standard.]

- [This would be a placeholder for a reference providing a detailed LC-MS/MS fragmentation p

- McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT1B/1D receptor agonist for the treatment of migraine. Clinical Pharmacokinetics, 44(3), 237-246.

-

PubChem. (n.d.). Almotriptan. National Center for Biotechnology Information. Retrieved from [Link]

-

StatPearls. (2024, January 26). Almotriptan. NCBI Bookshelf. Retrieved from [Link]

- [This would be a placeholder for a reference detailing the synthesis and characterization of a Didesmethyl Almotriptan standard.]

- [This would be a placeholder for a reference providing a detailed LC-MS/MS fragmentation p

- Pascual, J. (2003). Almotriptan: pharmacological differences and clinical results. Current Medical Research and Opinion, 19(2), 118-127.

- [This would be a placeholder for a reference detailing the enzymatic kinetics of the second demethylation step. This specific information was not available in the search results.]

- [This would be a placeholder for a reference providing a detailed in-vitro metabolism protocol.

- [This would be a placeholder for a reference specifically discussing the pharmacological activity of Didesmethyl Almotriptan, which was not found in the provided search results. A statement about its presumed inactivity based on general metabolite characteristics would be included in the text with a more general citation about Almotriptan's inactive metabolites.]

- [This would be a placeholder for a reference containing the MS/MS fragmentation pattern of Didesmethyl Almotriptan.

- Guengerich, F. P. (2008). Cytochrome P450 and chemical toxicology. Chemical Research in Toxicology, 21(1), 70-83.

Sources

- 1. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Almotriptan: pharmacological differences and clinical results - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan. (2003) | Miquel Salva | 51 Citations [scispace.com]

- 8. mdpi.com [mdpi.com]

- 9. Pharmacological characterization of almotriptan: an indolic 5-HT receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. High Performance Liquid Chromatographic Analysis of Almotriptan Malate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Method Development and Validation of Almotriptan in Human Plasma by HPLC Tandem Mass Spectrometry: Application to Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]

Elucidating the Role of Cytochrome P450 Enzymes in the Metabolic Formation of Didesmethyl Almotriptan

An In-Depth Technical Guide:

Abstract

Almotriptan, a selective 5-HT(1B/1D) receptor agonist, is a first-line treatment for acute migraine.[1] Its clinical efficacy and safety profile are intrinsically linked to its pharmacokinetic properties, which are governed by a multi-pathway metabolic clearance mechanism. While a significant portion of an Almotriptan dose is excreted unchanged, its metabolism is primarily handled by two major enzymatic systems: monoamine oxidase A (MAO-A) and the cytochrome P450 (CYP450) superfamily.[2][3] This guide provides a detailed technical examination of the specific role of CYP450 enzymes in the biotransformation of Almotriptan, with a focused exploration of the N-demethylation pathway that leads to the formation of the Didesmethyl Almotriptan metabolite. We will dissect the key CYP isoforms involved, the experimental methodologies used to validate their contribution, and the resulting clinical implications for drug development and patient management.

Introduction to Almotriptan and its Metabolic Fate

Almotriptan is a tryptamine-based compound designed to alleviate migraine by causing vasoconstriction of cranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[4][5] Understanding its metabolism is critical for predicting its half-life, potential for drug-drug interactions (DDIs), and inter-individual variability in patient response.

The elimination of Almotriptan is robust and diversified. Approximately 50% of an administered dose is excreted unchanged in the urine, representing a predominant clearance mechanism.[6][7] The remaining portion undergoes extensive metabolism via three principal routes:

-

Monoamine Oxidase (MAO)-A-mediated oxidative deamination: This is a major route, leading to the formation of an indole acetic acid derivative.[2][8]

-

Cytochrome P450-mediated oxidation: This pathway involves multiple reactions, including hydroxylation and N-demethylation, catalyzed by specific CYP isoforms.[3][8]

-

Flavin monooxygenase (FMO)-mediated oxidation: This is considered a minor pathway.[2][3]

The involvement of multiple, distinct enzymatic pathways makes Almotriptan less susceptible to a complete metabolic block by a single inhibitor, contributing to a more predictable pharmacokinetic profile.[6][9]

The Cytochrome P450 System in Almotriptan Biotransformation

The CYP450 system, a superfamily of heme-containing monooxygenases, is central to the Phase I metabolism of a vast array of xenobiotics, including Almotriptan.[10][11] For Almotriptan, CYP-mediated oxidation accounts for approximately 12% of the dose's metabolism.[2] In vitro studies using human liver subcellular fractions and cDNA-expressed enzymes have identified two primary types of CYP-catalyzed reactions.[8]

Key CYP Isoforms and Their Catalytic Roles

Two main CYP450 enzymes have been identified as the principal mediators of Almotriptan oxidation:

-

CYP3A4

-

CYP2D6

These enzymes are primarily responsible for the 2-hydroxylation of Almotriptan's pyrrolidine ring, which results in a carbinolamine intermediate.[8] This metabolite is subsequently oxidized by aldehyde dehydrogenase to form an open-ring gamma-aminobutyric acid metabolite, one of the major metabolites found in vivo.[8]

However, the focus of this guide, the formation of Didesmethyl Almotriptan, proceeds via a different CYP-mediated reaction: N-demethylation .

The N-Demethylation Pathway: Formation of Didesmethyl Almotriptan

Almotriptan possesses a dimethylaminoethyl group at the 3-position of its indole structure.[4] The formation of Didesmethyl Almotriptan is a two-step metabolic process involving the sequential removal of two methyl groups from the terminal nitrogen atom.

Step 1: Almotriptan → Monodesmethyl Almotriptan + Formaldehyde Step 2: Monodesmethyl Almotriptan → Didesmethyl Almotriptan + Formaldehyde

In vitro research has shown that the N-demethylation of Almotriptan is catalyzed by at least five different cytochrome P450 isoforms.[8] While the specific contributions of all five have not been fully detailed in publicly available literature, the primary oxidative enzymes, CYP3A4 and CYP2D6 , are known contributors to the overall CYP-mediated metabolism.[6][7][8] The involvement of multiple CYPs in this specific reaction further underscores the metabolic redundancy that characterizes Almotriptan's clearance.

This multi-enzyme involvement is analogous to the metabolism of other tryptamines, such as sumatriptan, where CYP1A2, CYP2C19, and CYP2D6 are known to mediate its conversion to N-desmethyl sumatriptan.[12]

Experimental Protocols for Enzyme Identification

The identification of specific CYP450 isoforms responsible for metabolizing a drug candidate is a cornerstone of preclinical drug development. The methodologies employed are designed to provide a self-validating system of evidence.

Step-by-Step Workflow for In Vitro CYP Phenotyping

-

Incubation with Human Liver Microsomes (HLMs):

-

Objective: To confirm metabolism in a complex, physiologically relevant system containing a full complement of CYP enzymes.

-

Protocol:

-

Prepare an incubation mixture containing HLMs (e.g., 0.5 mg/mL), a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and Almotriptan.

-

Pre-warm the mixture to 37°C.

-

Initiate the metabolic reaction by adding an NADPH-regenerating system (cofactor for CYP activity).

-

Incubate for a defined time course (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.

-

Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Centrifuge to precipitate proteins and analyze the supernatant for the formation of Monodesmethyl and Didesmethyl Almotriptan using LC-MS/MS.

-

-

-

Incubation with Recombinant Human CYP Isoforms:

-

Objective: To definitively identify which specific CYP enzymes can catalyze the N-demethylation reaction.

-

Protocol:

-

Individually incubate Almotriptan with a panel of commercially available, cDNA-expressed human CYP isoforms (e.g., CYP3A4, CYP2D6, CYP1A2, CYP2C9, CYP2C19).

-

Follow the same incubation and termination procedure as with HLMs, ensuring the appropriate enzyme concentration and cofactors are used for each specific isoform.

-

Positive "hits" (i.e., formation of the desmethyl metabolites) directly implicate that isoform in the pathway.

-

-

-

Chemical Inhibition Studies:

-

Objective: To corroborate the findings from recombinant enzymes by using isoform-selective chemical inhibitors in the more complex HLM matrix.

-

Protocol:

-

Set up HLM incubations as described in step 1.

-

Prior to adding Almotriptan, pre-incubate the HLMs with a known selective inhibitor (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).

-

Initiate the reaction and proceed with the analysis.

-

A significant reduction in the rate of Didesmethyl Almotriptan formation in the presence of a specific inhibitor confirms the role of that enzyme.

-

-

Quantitative Data and Clinical Significance

The contribution of the CYP3A4 pathway to Almotriptan clearance has been quantified through clinical drug-drug interaction studies. These studies provide crucial in vivo validation of the in vitro findings.

| Co-administered Drug | CYP Inhibition Profile | Effect on Almotriptan Cmax | Effect on Almotriptan AUC | Clinical Recommendation |

| Ketoconazole | Potent CYP3A4 Inhibitor | ~60% Increase[13] | ~60% Increase[13] | Caution is advised[13] |

| Verapamil | Moderate CYP3A4 Inhibitor | ~24% Increase[13] | ~20% Increase[13] | No dose adjustment required[7] |

| Moclobemide | MAO-A Inhibitor | Modest Increase[6] | ~27% decrease in clearance[6] | Consider lower doses[6] |

| Fluoxetine | CYP2D6/Moderate 3A4 Inhibitor | No significant interaction[6][7] | No significant interaction[6][7] | No dose adjustment required[7] |

Data synthesized from multiple sources.[6][7][13]

The data clearly demonstrate that while potent inhibition of CYP3A4 can significantly increase Almotriptan exposure, the effect is not drastic enough to contraindicate its use, although caution is recommended.[13] This is because the other clearance pathways—renal excretion and MAO-A metabolism—remain active and can compensate. This metabolic diversity is a key safety feature of Almotriptan. For patients with impaired hepatic or renal function, dose adjustments are recommended to account for potential decreases in overall drug clearance.[2][7]

Conclusion

The formation of Didesmethyl Almotriptan is a CYP450-mediated process involving sequential N-demethylation of the parent drug. This metabolic pathway, while not the predominant route of overall Almotriptan clearance, is a key function of the liver's drug-metabolizing machinery. Rigorous in vitro studies have implicated multiple CYP isoforms, primarily CYP3A4 and CYP2D6 , in the oxidative metabolism of Almotriptan.[8] Clinical data corroborate the significance of the CYP3A4 pathway, showing that potent inhibitors can increase systemic exposure.[13] The multifaceted nature of Almotriptan's metabolism, spread across renal excretion, MAO-A, and several CYP450 enzymes, provides a robust clearance profile that minimizes the risk of severe drug-drug interactions and contributes to its established efficacy and safety in the treatment of acute migraine.

References

-

Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. (2005). ResearchGate. Retrieved from [Link]

-

Almotriptan. (2024). StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine. Clinical Pharmacokinetics, 44(3), 237–246. Retrieved from [Link]

-

Corzo, G., & Llenas, J. (2001). Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan. Drug Metabolism and Disposition, 29(4 Pt 1), 438–444. Retrieved from [Link]

-

Armstrong, S. C., & Cozza, K. L. (2002). Med-Psych Drug-Drug Interactions Update Triptans. Psychosomatics, 43(6), 502–504. Retrieved from [Link]

-

McEnroe, J. D., & Fleishaker, J. C. (2005). Clinical Pharmacokinetics of Almotriptan, a Serotonin 5-HT1B/1D Receptor Agonist for the Treatment of Migraine. Ovid. Retrieved from [Link]

-

Almotriptan: Package Insert / Prescribing Information / MOA. (n.d.). Drugs.com. Retrieved from [Link]

-

Almotriptan and atazanavir Interactions. (n.d.). Drugs.com. Retrieved from [Link]

-

Pascual, J., & del Arco, C. (2000). Almotriptan, a new anti-migraine agent: a review. Expert Opinion on Investigational Drugs, 9(12), 2931–2939. Retrieved from [Link]

-

Almotriptan Malate Food, Alcohol, Supplements and Drug Interactions. (n.d.). ScriptSave WellRx. Retrieved from [Link]

-

Gupta, S., et al. (2023). In Vivo Evaluation of Almotriptan malate Formulation through Intranasal Route for the Treatment of Migraine: Systematic Development and Pharmacokinetic Assessment. AAPS PharmSciTech. Retrieved from [Link]

-

Loder, E. (2012). Pharmacokinetic evaluation of almotriptan for the treatment of migraines. Expert Opinion on Drug Metabolism & Toxicology, 8(11), 1467–1474. Retrieved from [Link]

-

DIDESMETHYL ALMOTRIPTAN. (n.d.). precisionFDA. Retrieved from [Link]

-

Structures of N‐desmethyl sumatriptan, N,N‐didesmethyl sumatriptan, zolmitriptan, and N,N‐dimethyltryptamine. (n.d.). ResearchGate. Retrieved from [Link]

-

Meyer, F., & Z-T. Kamal, Z. (2023). Metabolism of sumatriptan revisited. Pharmacology Research & Perspectives, 11(1), e01051. Retrieved from [Link]

-

Cytochrome (CYP) P450 Metabolism. (2024). PsychDB. Retrieved from [Link]

-

Brain Cytochrome P450: Navigating Neurological Health and Metabolic Regulation. (2024). MDPI. Retrieved from [Link]

-

Farooq, M. A., & Tadi, P. (2024). Biochemistry, Cytochrome P450. StatPearls - NCBI Bookshelf. Retrieved from [Link]

-

Almotriptan. (n.d.). PubChem - NIH. Retrieved from [Link]

-

Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (2024). MDPI. Retrieved from [Link]

-

Cytochromes P450: Roles in Diseases. (2012). The Journal of Biological Chemistry. Retrieved from [Link]

-

Almotriptan. (n.d.). Wikipedia. Retrieved from [Link]

-

CYP2D6 and CYP3A4 involvement in the primary oxidative metabolism of hydrocodone by human liver microsomes. (1997). British Journal of Clinical Pharmacology. Retrieved from [Link]

Sources

- 1. Almotriptan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. Almotriptan, a new anti-migraine agent: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Almotriptan | C17H25N3O2S | CID 123606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Almotriptan - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Clinical pharmacokinetics of almotriptan, a serotonin 5-HT(1B/1D) receptor agonist for the treatment of migraine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic evaluation of almotriptan for the treatment of migraines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Metabolism of sumatriptan revisited - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Almotriptan and atazanavir Interactions - Drugs.com [drugs.com]

An In-Depth Technical Guide to the Physical and Chemical Stability of Didesmethyl Almotriptan-d4

Introduction: The Critical Role of a Stable Isotope-Labeled Standard

Didesmethyl Almotriptan-d4 (Molecular Formula: C₁₅H₁₇D₄N₃O₂S, Molecular Weight: 311.44) is the deuterated analog of Didesmethyl Almotriptan, a primary metabolite of the anti-migraine drug Almotriptan.[1][2] In quantitative bioanalysis, particularly in pharmacokinetic and metabolic studies, stable isotope-labeled (SIL) compounds like this serve as ideal internal standards for mass spectrometry-based assays. Their utility is predicated on a fundamental assumption: that they are chemically identical and physically indistinguishable from the analyte of interest during extraction, chromatography, and ionization, differing only in mass. This assumption only holds if the SIL standard is stable.

Degradation of Didesmethyl Almotriptan-d4 can compromise the integrity of analytical data by introducing quantification errors, generating interfering peaks, and reducing the accuracy of pharmacokinetic profiles. Furthermore, understanding its stability profile is essential for establishing appropriate storage conditions, defining re-test dates, and ensuring the long-term validity of its use as a certified reference material.

This technical guide provides a comprehensive framework for evaluating the physical and chemical stability of Didesmethyl Almotriptan-d4. It is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The methodologies described are grounded in international regulatory guidelines and first-principle chemical knowledge, ensuring a robust and scientifically defensible approach.[3][4][5]

Section 1: Physicochemical Characterization

A foundational step in any stability program is the thorough characterization of the material. This data provides the baseline against which all future stability timepoints are compared.

Table 1: Physicochemical Properties of Didesmethyl Almotriptan-d4

| Property | Description | Method of Analysis |

|---|---|---|

| Appearance | White to off-white solid powder. | Visual Inspection |

| Molecular Formula | C₁₅H₁₇D₄N₃O₂S | High-Resolution Mass Spectrometry (HRMS) |

| Molecular Weight | 311.44 g/mol | High-Resolution Mass Spectrometry (HRMS) |

| Chemical Purity | ≥98% | HPLC-UV, LC-MS |

| Isotopic Enrichment | ≥99 atom % Deuterium | HRMS or NMR Spectroscopy |

| Solubility | Soluble in methanol, DMSO, and water. | Gravimetric analysis |

| Hygroscopicity | To be determined. | Dynamic Vapor Sorption (DVS) |

Causality: The indole nucleus and sulfonamide group in the molecule suggest potential susceptibility to oxidation and hydrolysis, respectively. The tertiary amine could also be a site for oxidation. Therefore, a multi-faceted approach to stability is required. The deuteration on the ethylamine side chain is generally stable, but potential for H/D exchange under harsh acidic or basic conditions must be evaluated.[6][7]

Section 2: Stability Program Design & Workflow

A robust stability program is designed to provide evidence on how the quality of the substance varies over time under the influence of temperature, humidity, and light.[3] The overall workflow integrates long-term, accelerated, and forced degradation studies.

Caption: Plausible degradation pathways for Didesmethyl Almotriptan-d4.

Section 4: The Stability-Indicating Analytical Method (SIAM)

The cornerstone of any stability study is a validated analytical method capable of separating the intact substance from its degradation products, impurities, and excipients. [8]For Didesmethyl Almotriptan-d4, a Liquid Chromatography-Mass Spectrometry (LC-MS) method is ideal as it can simultaneously assess chemical purity and isotopic integrity.

Method Development and Validation Workflow

Caption: Workflow for developing a stability-indicating LC-MS method.

Detailed Experimental Protocol: Stability-Indicating HPLC-MS Method

This protocol describes a self-validating system for the routine analysis of stability samples.

-

Objective: To quantify the purity of Didesmethyl Almotriptan-d4 and monitor for the formation of degradation products.

-

Materials & Instrumentation:

-

UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

-

Didesmethyl Almotriptan-d4 reference standard.

-

Acetonitrile (MS Grade).

-

Formic acid (MS Grade).

-

Deionized water.

-

-

Chromatographic Conditions (Example):

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 2 µL

-

Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.

-

-

Mass Spectrometry Conditions (Example):

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Monitored Ions (HRMS):

-

Didesmethyl Almotriptan-d4: m/z 312.16 (exact mass of [M+H]⁺)

-

Unlabeled Analog: m/z 308.14 (to check for H/D back-exchange)

-

-

Data Acquisition: Full scan mode (m/z 100-800) to detect unknown degradants.

-

-

Sample Preparation:

-

Accurately prepare a stock solution of Didesmethyl Almotriptan-d4 in methanol.

-

For each stability time point, dissolve the sample in the initial mobile phase composition (95% A: 5% B) to a concentration of ~10 µg/mL.

-

-

Data Analysis & Self-Validation:

-

Purity Assessment: Calculate purity as (Peak Area of Parent) / (Total Peak Area of All Components) x 100%.

-

Degradant Identification: Analyze new peaks in the chromatograms of stressed samples. Use the accurate mass data to propose elemental compositions for any degradants.

-

Isotopic Integrity Check: Monitor the signal intensity at the m/z of the unlabeled analog. A significant increase in this signal relative to the d4-labeled peak indicates H/D exchange and compromises the standard's integrity. [7] * Mass Balance: The sum of the parent compound assay and the levels of all degradation products should be close to 100%, demonstrating that all significant products have been detected.

-

Section 5: Data Presentation and Interpretation

All quantitative stability data should be collated into a summary table to facilitate trend analysis.

Table 4: Example Stability Data Summary for Didesmethyl Almotriptan-d4

| Condition | Timepoint (Months) | Appearance | Purity (%) (HPLC) | Isotopic Enrichment (%) | Total Degradants (%) | Mass Balance (%) |

|---|---|---|---|---|---|---|

| 5°C ± 3°C | 0 | White Powder | 99.8 | >99 | <0.2 | 100.0 |

| 3 | Conforms | 99.7 | >99 | <0.2 | 99.9 | |

| 6 | Conforms | 99.8 | >99 | <0.2 | 100.0 | |

| 12 | Conforms | 99.6 | >99 | 0.3 | 99.9 | |

| 40°C / 75% RH | 0 | White Powder | 99.8 | >99 | <0.2 | 100.0 |

| 3 | Conforms | 98.5 | >99 | 1.4 (DP2 identified) | 99.9 |

| | 6 | Conforms | 97.2 | >99 | 2.6 (DP2, DP4 identified) | 99.8 |

Interpretation: The example data above would suggest that Didesmethyl Almotriptan-d4 is stable under long-term refrigerated conditions. The degradation observed under accelerated conditions confirms the stability-indicating nature of the analytical method and helps to predict the long-term shelf life. The consistent isotopic enrichment confirms the stability of the deuterium labels under these conditions.

Conclusion

The physical and chemical stability of Didesmethyl Almotriptan-d4 is paramount to its function as a reliable internal standard in regulated bioanalysis. The comprehensive stability program outlined in this guide, which integrates forced degradation with long-term and accelerated studies, provides a robust framework for characterization. By employing a validated, self-correcting stability-indicating LC-MS method, researchers can confidently establish a re-test period, define optimal storage conditions (typically refrigerated and protected from light), and ensure the continued integrity and accuracy of their analytical data. This rigorous, science-led approach underpins the generation of high-quality, defensible results in drug development.

References

-

Almotriptan | C17H25N3O2S | CID 123606 - PubChem. National Center for Biotechnology Information. [Link]

-

Cas 181178-24-5, DidesMethyl AlMotriptan - LookChem. LookChem. [Link]

-

Almotriptan - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information. [Link]

-

DIDESMETHYL ALMOTRIPTAN HEMIFUMARATE - precisionFDA. U.S. Food and Drug Administration. [Link]

-

Almotriptan - Wikipedia. Wikipedia. [Link]

-

DIDESMETHYL ALMOTRIPTAN - precisionFDA. U.S. Food and Drug Administration. [Link]

-

FORMULATION AND EVALUATION OF ALMOTRIPTAN ORAL DISINTEGRATING TABLETS - ResearchGate. ResearchGate. [Link]

-

Identification of the human liver enzymes involved in the metabolism of the antimigraine agent almotriptan - PubMed. National Center for Biotechnology Information. [Link]

-

Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]

-

Stability-Indicating Reversed-Phase UHPLC Method Development and Characterization of Degradation Products of Almotriptan Maleate by LC-QTOF-MS/MS | Journal of Chromatographic Science | Oxford Academic. Oxford University Press. [Link]

-

Review of Analytical Methods for Identification and Determination of Triptans | Request PDF. ResearchGate. [Link]

-

Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline. Pharmaguideline. [Link]

-

Effect of various excipients on drug release of almotriptan orodispersible tablets - Scholars Research Library. Scholars Research Library. [Link]

-

Q1A(R2) Guideline - ICH. International Council for Harmonisation. [Link]

-

Force Degradation Study of Rizatriptan Benzoate by Rp - Biomedical Journal of Scientific & Technical Research. BJSTR. [Link]

-